molecular formula C12H15ClN2O B8594554 4-tert-Butyl-5-chloro-3,4-dihydro-1H-quinoxalin-2-one

4-tert-Butyl-5-chloro-3,4-dihydro-1H-quinoxalin-2-one

Cat. No.: B8594554
M. Wt: 238.71 g/mol
InChI Key: JFOPJQGFNZFQIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-Butyl-5-chloro-3,4-dihydro-1H-quinoxalin-2-one is a useful research compound. Its molecular formula is C12H15ClN2O and its molecular weight is 238.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H15ClN2O

Molecular Weight

238.71 g/mol

IUPAC Name

4-tert-butyl-5-chloro-1,3-dihydroquinoxalin-2-one

InChI

InChI=1S/C12H15ClN2O/c1-12(2,3)15-7-10(16)14-9-6-4-5-8(13)11(9)15/h4-6H,7H2,1-3H3,(H,14,16)

InChI Key

JFOPJQGFNZFQIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CC(=O)NC2=C1C(=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Bromoacetyl bromide (2.8 ml, 32 mmol) was added drop wise to a solution of N*2*-tert-butyl-3-chlorobenzene-1,2-diamine from Example 12B (4.1 g, 21 mmol) and diisopropylethylamine (11 ml, 63 mmol) in THF (75 ml) while cooling to −78° C. The mixture was allowed to warm to room temperature over 18 h and the solvent was evaporated. Chloroform was added and the mixture was washed with sodium hydrogen carbonate, dried and evaporated. To the residue were added acetonitrile (90 ml), diisopropylethylamine (5.6 ml, 32 mmol) and sodium iodide (3.2 g, 21 mmol). The mixture was heated at reflux for 18 h, cooled and evaporated. The residue was taken up in chloroform, washed with water, dried and evaporated. The residue was purified by flash chromatography on silica (eluant pet.ether:EtOAc 100:0 to 50:50) to give an orange solid; yield 1.5 g, 29%.
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step Two
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two

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